ETHYL 2-{2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]ACETAMIDO}-5-METHYLTHIOPHENE-3-CARBOXYLATE
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Overview
Description
ETHYL 2-{2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]ACETAMIDO}-5-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a molecular formula of C21H25N3O5S.
Preparation Methods
The synthesis of ETHYL 2-{2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]ACETAMIDO}-5-METHYLTHIOPHENE-3-CARBOXYLATE involves multiple steps. One common synthetic route includes the reaction of furan-2-carbonyl chloride with piperazine to form the intermediate compound, which is then reacted with ethyl 2-amino-5-methylthiophene-3-carboxylate under specific conditions to yield the final product . Industrial production methods typically involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity .
Chemical Reactions Analysis
ETHYL 2-{2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]ACETAMIDO}-5-METHYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine and thiophene rings.
Scientific Research Applications
ETHYL 2-{2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]ACETAMIDO}-5-METHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 2-{2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]ACETAMIDO}-5-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress and inflammation pathways .
Comparison with Similar Compounds
ETHYL 2-{2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]ACETAMIDO}-5-METHYLTHIOPHENE-3-CARBOXYLATE can be compared with similar compounds such as:
ETHYL 2-{2-[4-(BENZOYL)PIPERAZIN-1-YL]ACETAMIDO}-5-METHYLTHIOPHENE-3-CARBOXYLATE: This compound has a benzoyl group instead of a furan-2-carbonyl group, which may result in different biological activities.
ETHYL 2-{2-[4-(PYRIDINE-2-CARBONYL)PIPERAZIN-1-YL]ACETAMIDO}-5-METHYLTHIOPHENE-3-CARBOXYLATE: The presence of a pyridine-2-carbonyl group can alter the compound’s chemical reactivity and pharmacological properties.
This compound stands out due to its unique combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[[2-[4-(furan-2-carbonyl)piperazin-1-yl]acetyl]amino]-5-methylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S/c1-3-26-19(25)14-11-13(2)28-17(14)20-16(23)12-21-6-8-22(9-7-21)18(24)15-5-4-10-27-15/h4-5,10-11H,3,6-9,12H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGEPGWHKVIRGDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)C)NC(=O)CN2CCN(CC2)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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